molecular formula FK2O3P B1626301 Dipotassium fluorophosphate CAS No. 14104-28-0

Dipotassium fluorophosphate

Cat. No.: B1626301
CAS No.: 14104-28-0
M. Wt: 176.167 g/mol
InChI Key: FXNRKXSSLJKNGH-UHFFFAOYSA-L
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Description

Dipotassium fluorophosphate, also known as phosphorofluoridic acid dipotassium salt, is an inorganic compound with the molecular formula FK₂O₃P. It is a white, crystalline solid that is highly soluble in water. This compound is used in various industrial and scientific applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

Dipotassium fluorophosphate can be synthesized through the reaction of potassium fluoride with phosphoric acid. The reaction typically occurs under controlled conditions to ensure the purity and yield of the product. The general reaction is as follows:

2KF+H3PO4K2PO3F+2H2O2 KF + H₃PO₄ → K₂PO₃F + 2 H₂O 2KF+H3​PO4​→K2​PO3​F+2H2​O

This reaction involves the neutralization of phosphoric acid with potassium fluoride, resulting in the formation of this compound and water.

Industrial Production Methods

Industrial production of this compound often involves the use of high-purity reagents and controlled reaction conditions to achieve a high yield and purity of the final product. The process may include steps such as filtration, crystallization, and drying to obtain the desired compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

Dipotassium fluorophosphate undergoes various chemical reactions, including:

    Substitution Reactions: It can participate in substitution reactions where the fluorine atom is replaced by other functional groups.

    Hydrolysis: It can be hydrolyzed to form potassium phosphate and hydrogen fluoride.

Common Reagents and Conditions

Common reagents used in reactions with this compound include acids, bases, and other fluoride-containing compounds. The reactions typically occur under aqueous conditions and may require specific temperature and pH ranges to proceed efficiently.

Major Products Formed

The major products formed from reactions involving this compound depend on the specific reaction conditions and reagents used. For example, hydrolysis of this compound results in the formation of potassium phosphate and hydrogen fluoride.

Scientific Research Applications

Dipotassium fluorophosphate has several scientific research applications, including:

    Chemistry: It is used as a reagent in various chemical reactions and synthesis processes.

    Biology: It is studied for its potential effects on biological systems and its interactions with biomolecules.

    Medicine: It is investigated for its potential use in medical applications, such as in dental care products.

    Industry: It is used in the production of specialty chemicals and materials, including fluorophosphate glasses and coatings.

Mechanism of Action

The mechanism of action of dipotassium fluorophosphate involves its ability to interact with various molecular targets and pathways. In biological systems, it can interact with enzymes and proteins, potentially affecting their function. For example, fluorophosphate compounds are known to inhibit certain enzymes by forming stable complexes with them, thereby preventing their normal activity.

Comparison with Similar Compounds

Similar Compounds

    Sodium monofluorophosphate: Commonly used in toothpaste for its anticaries properties.

    Dipotassium phosphate: Used as a fertilizer and food additive.

    Hexafluorophosphate: Used in the production of lithium-ion batteries.

Uniqueness

Dipotassium fluorophosphate is unique due to its specific chemical structure and properties, which make it suitable for specialized applications in various fields. Its ability to undergo specific chemical reactions and its solubility in water distinguish it from other similar compounds.

Properties

IUPAC Name

dipotassium;fluoro-dioxido-oxo-λ5-phosphane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/FH2O3P.2K/c1-5(2,3)4;;/h(H2,2,3,4);;/q;2*+1/p-2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FXNRKXSSLJKNGH-UHFFFAOYSA-L
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

[O-]P(=O)([O-])F.[K+].[K+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

FK2O3P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00930979
Record name Dipotassium phosphorofluoridate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00930979
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

176.167 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

14104-28-0
Record name Phosphorofluoridic acid, dipotassium salt
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014104280
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Dipotassium phosphorofluoridate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00930979
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Dipotassium fluorophosphate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.034.492
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name DIPOTASSIUM PHOSPHOROFLUORIDATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Y50C2KP27Z
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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